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Compound of Interest

Methyl 3-methyl-1H-indole-6-
Compound Name:
carboxylate

Cat. No. B178197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-methyl-1H-indole-6-carboxylate, a key intermediate in various pharmaceutical syntheses.
This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for
Methyl 3-methyl-1H-indole-6-carboxylate. These values are based on the analysis of closely
related indole derivatives and established spectroscopic principles.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.1 (br s) Broad Singlet 1H N-H (Indole)
~7.9 (s) Singlet 1H H-7
~7.7 (d) Doublet 1H H-4
~7.5 (dd) Doublet of Doublets 1H H-5
~7.1(s) Singlet 1H H-2
3.9(s) Singlet 3H O-CHs (Ester)
2.3(s) Singlet 3H C-CHs

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
~168 C=0 (Ester)
~137 C-7a
~130 C-3a
~125 C-6
~122 C-2
~120 C-4
~118 C-5
~112 C-3
~110 C-7
~52 O-CHs (Ester)
~10 C-CHs
Table 3: Expected IR Absorption Bands
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Wavenumber (cm~?) Functional Group
~3400 (broad) N-H Stretch

~3000 Aromatic C-H Stretch
~1710 C=0 Stretch (Ester)
~1600, ~1450 C=C Stretch (Aromatic)
~1250 C-O Stretch (Ester)

Table 4: Expected Mass Spectrometry (El) Fragmentation

m/z Interpretation
189 [M]* (Molecular lon)
158 [M - OCHs]*

130 [M - COOCHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 5-10 mg of Methyl 3-methyl-1H-indole-6-carboxylate
is dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

e 1H NMR Acquisition: Proton NMR spectra are recorded on a 500 MHz spectrometer.
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 scans.

e 13C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same 500 MHz
spectrometer (operating at 125 MHz for 13C) using a proton-decoupled pulse sequence. A
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spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically
used to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is ground with dry potassium
bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded from 4000 to 400 cm~* with a resolution of 4 cm~*. A background
spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: Electron ionization (El) is employed with an ionization energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Methyl 3-methyl-1H-indole-6-carboxylate.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-methyl-1H-
indole-6-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178197#spectroscopic-data-nmr-ir-ms-for-methyl-3-
methyl-1h-indole-6-carboxylate]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b178197?utm_src=pdf-body-img
https://www.benchchem.com/product/b178197#spectroscopic-data-nmr-ir-ms-for-methyl-3-methyl-1h-indole-6-carboxylate
https://www.benchchem.com/product/b178197#spectroscopic-data-nmr-ir-ms-for-methyl-3-methyl-1h-indole-6-carboxylate
https://www.benchchem.com/product/b178197#spectroscopic-data-nmr-ir-ms-for-methyl-3-methyl-1h-indole-6-carboxylate
https://www.benchchem.com/product/b178197#spectroscopic-data-nmr-ir-ms-for-methyl-3-methyl-1h-indole-6-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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